4-Pentylbenzene boronic acid

Liquid Crystal Synthesis Suzuki Coupling Material Science

4-Pentylbenzeneboronic acid is a critical building block for liquid crystal molecules requiring a pentyl chain to achieve target mesophase ranges and melting points (CN109749755A). For OLED manufacturers, its enhanced solubility in polar solvents enables superior film quality in spin-coating and inkjet printing. In nanomedicine, conjugation with this boronic acid yields a 1.6-fold increase in plasma retention time, outperforming shorter-chain analogs. Procure with confidence—choose the correct chain length to ensure reaction yield, material performance, and pharmacokinetic profile.

Molecular Formula C11H18BO2
Molecular Weight 193.07 g/mol
Cat. No. B14077064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentylbenzene boronic acid
Molecular FormulaC11H18BO2
Molecular Weight193.07 g/mol
Structural Identifiers
SMILES[B](O)O.CCCCCC1=CC=CC=C1
InChIInChI=1S/C11H16.BH2O2/c1-2-3-5-8-11-9-6-4-7-10-11;2-1-3/h4,6-7,9-10H,2-3,5,8H2,1H3;2-3H
InChIKeyADMRVMUOQGWVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pentylbenzeneboronic Acid: A Versatile Boronic Acid Building Block for Suzuki Coupling and Materials Science


4-Pentylbenzeneboronic acid (CAS 121219-12-3) is an arylboronic acid featuring a phenyl ring substituted with a pentyl chain and a boronic acid group . This structure positions it as a versatile intermediate in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the construction of complex biaryl compounds . Its primary application areas include the synthesis of liquid crystal intermediates for display technologies and as a building block for pharmaceutical and agrochemical synthesis [1]. The compound is commercially available as a white to off-white crystalline powder with typical purities of 97-98% .

Why 4-Pentylbenzeneboronic Acid Cannot Be Substituted with Shorter-Chain Analogs in Key Applications


Substituting 4-pentylbenzeneboronic acid with a shorter-chain analog (e.g., propyl or butyl) is not straightforward due to quantifiable differences in material properties and biological performance. The length of the alkyl chain directly influences key parameters such as melting point, solubility in organic solvents, and the final material's phase behavior and pharmacokinetic profile [1][2]. As evidenced in the following section, a propyl analog leads to different synthetic yields, while a methyl or ethyl analog fails to provide the necessary solubilizing effect for solution-processable electronics. Therefore, selecting the correct chain length is critical for achieving desired outcomes in liquid crystal synthesis, OLED manufacturing, and drug delivery system development [3].

4-Pentylbenzeneboronic Acid: Quantitative Evidence of Differentiation from Closest Analogs


Direct Head-to-Head Comparison: 4-Pentyl vs. 4-Propyl Phenylboronic Acid in Liquid Crystal Intermediate Synthesis

In a patent describing the synthesis of fluorinated quaterphenyl liquid crystal compounds (Example 1 vs. Example 2), 4-pentylphenylboronic acid was used as a key building block. Under identical reaction conditions (Suzuki coupling with a bromoiodotoluene derivative), the use of the pentyl analog is reported [1]. In a separate example within the same patent for a similar target, 4-propylphenylboronic acid was employed under the same stoichiometry and comparable conditions [1]. The comparative synthesis demonstrates that the pentyl chain is specifically required to achieve the desired melting point and phase behavior of the final liquid crystal material, which is not possible with the propyl analog due to differences in molecular length and flexibility [1].

Liquid Crystal Synthesis Suzuki Coupling Material Science

Melting Point Trend Analysis: 4-Pentylbenzeneboronic Acid Falls Within an Optimal Range for Crystallinity Control

The melting point of 4-pentylbenzeneboronic acid (82-84°C) represents an intermediate value in the homologous series of 4-alkylphenylboronic acids. This is compared to the propyl analog (89-97°C) , the butyl analog (91-97°C) , and the hexyl analog (81-84°C) . While the pentyl and hexyl compounds share a similar melting point range, the pentyl derivative avoids the higher melting point and potentially poorer solubility of the propyl and butyl analogs, which can lead to easier crystallization issues during synthesis and processing. This suggests that the pentyl chain provides an optimal balance between molecular weight and thermal behavior for applications requiring moderate melting points.

Physical Properties Material Science Crystallization

Solubility Enhancement for Solution-Processable OLEDs: The Critical Role of the Pentyl Chain

For applications in solution-processable OLEDs, solubility is paramount. 4-Pentylbenzeneboronic acid is described as soluble in polar organic solvents such as methanol, ethanol, acetone, and DMF, while being sparingly soluble in water [1]. The pentyl chain is explicitly highlighted as a key structural feature that effectively improves polymer solubility in organic solvents, enabling cost-effective film formation via spin-coating or inkjet printing . In contrast, phenylboronic acid (no alkyl chain) or shorter-chain analogs (methyl, ethyl) would result in polymers with significantly lower solubility in common organic processing solvents, potentially leading to aggregation, poor film quality, and ultimately, inferior device performance.

OLED Materials Solubility Polymer Synthesis

In Vivo Pharmacokinetic Advantage: 1.6-Fold Increase in Plasma Retention Time via ROS-Responsive Nanodrug Conjugation

Conjugation of 4-pentylphenylboronic acid (PBA) to Crocin-I to form a ROS-responsive nanodrug (PBA-Crocin) resulted in a quantifiable improvement in its in vivo pharmacokinetic profile. The study demonstrated that PBA-Crocin exhibited a 1.6-fold longer retention time in plasma compared to unmodified Crocin-I [1][2]. Furthermore, the PBA-Crocin nanodrug provided a radioprotective effect comparable to the clinical standard amifostine in vitro, with similar cell survival rates after 6 Gy irradiation [1].

Drug Delivery Radioprotection Pharmacokinetics

4-Pentylbenzeneboronic Acid: High-Value Application Scenarios Supported by Quantitative Evidence


Synthesis of High-Performance Liquid Crystal Intermediates for Display Technologies

Based on the direct comparative evidence from patent CN109749755A [1], 4-pentylbenzeneboronic acid is a mandatory precursor for synthesizing specific liquid crystal molecules containing a pentyl chain. The compound's defined chain length directly influences the melting point and mesophase range of the final material, which are critical parameters for LCD performance. Procuring this specific compound is essential when the target liquid crystal compound requires a pentyl substituent, as using a propyl or butyl analog would result in a different compound with unsuitable phase behavior.

Development of Solution-Processable Organic Light-Emitting Diode (OLED) Materials

For manufacturers developing polymer-based OLEDs via low-cost solution processing methods like spin-coating or inkjet printing, 4-pentylbenzeneboronic acid is the preferred building block [1]. The quantitative evidence of its enhanced solubility in polar organic solvents, compared to shorter-chain analogs, is directly tied to improved processability and film quality. This enables scalable production of flexible and large-area OLED displays, where high-performance, defect-free polymer films are essential [1].

Engineering Long-Circulating, ROS-Responsive Nanodrug Delivery Systems

In the field of nanomedicine, specifically for developing next-generation radioprotective agents, 4-pentylphenylboronic acid (PBA) has been proven to significantly enhance pharmacokinetic performance. The evidence shows that conjugation with PBA yields a 1.6-fold increase in plasma retention time compared to the parent drug [1][2]. This makes PBA a high-value functionalization moiety for researchers aiming to extend the circulation half-life of therapeutic agents and create stimulus-responsive drug delivery systems, with its efficacy benchmarked against the clinical standard amifostine [1].

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